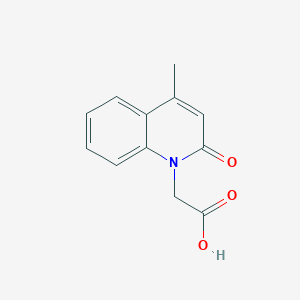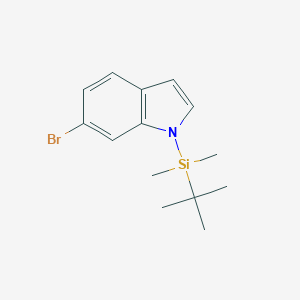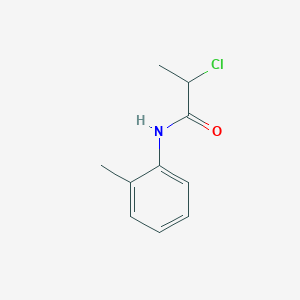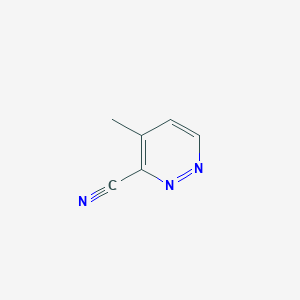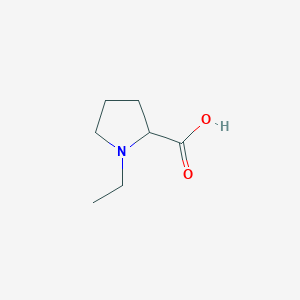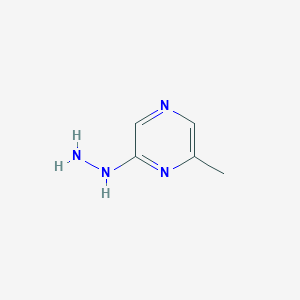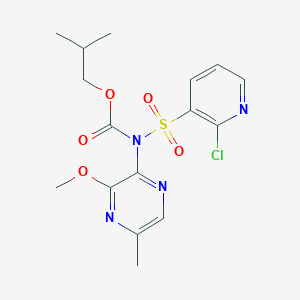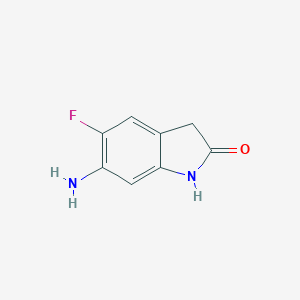
6-アミノ-5-フルオロインドリン-2-オン
概要
説明
“6-Amino-5-fluoroindolin-2-one” is a chemical compound with the molecular formula C8H7FN2O . It has a molecular weight of 166.15 and is solid in its physical form .
Molecular Structure Analysis
The InChI code for “6-Amino-5-fluoroindolin-2-one” is 1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1-3,11-12H,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“6-Amino-5-fluoroindolin-2-one” is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用
抗腫瘍剤開発
化合物6-アミノ-5-フルオロインドリン-2-オンは、新規抗悪性腫瘍剤の設計と合成における潜在的な用途について研究されてきました。 フェニルウレアへの組み込みは、抗腫瘍評価において有望な結果を示しており、がん研究と治療における役割を示唆しています .
化学合成
この化合物は、さらに修飾できる反応性アミノ基のために、さまざまな化学合成で使用されています。 有機合成におけるビルディングブロックとして役立ち、特に医薬品化学において多様な用途を持つフッ素化インドールの開発において役立ちます .
材料科学
材料科学では、6-アミノ-5-フルオロインドリン-2-オンは、材料の表面特性を改質するために、またはフッ素原子の存在により、特定の蛍光特性または電子特性を持つ新規材料を作成するための前駆体として使用できます .
プロテオミクス
この化合物は、蛍光特性のために、ラベルまたはプローブとして使用できるプロテオミクスにおいて用途が見いだされる可能性があります。 これにより、タンパク質の相互作用と機能を研究することができます .
細胞生物学
細胞生物学研究では、6-アミノ-5-フルオロインドリン-2-オンは、細胞の増殖、移動、またはその他の細胞プロセスを追跡するための蛍光マーカーとして使用できます .
ゲノミクス
この化合物の修飾の可能性は、ゲノミクス研究で、おそらくDNAシーケンスまたはPCR増幅プロセスで使用される試薬の成分として使用される候補になります .
分析化学
そのユニークな構造により、6-アミノ-5-フルオロインドリン-2-オンは、HPLCまたは質量分析などの分析方法で、他の物質を特定または定量するための標準または参照化合物として使用できます .
環境試験
フッ素含有化合物は、環境試験において、環境サンプル中の同様の有機フッ素化合物の存在を検出するためのトレーサーまたは分析標準として使用できる可能性があります .
Safety and Hazards
特性
IUPAC Name |
6-amino-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRWWOHJBWWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-amino-5-fluoroindolin-2-one synthesized in the context of this study?
A1: The article describes the synthesis of 6-amino-5-fluoroindolin-2-one through a multi-step process starting with the bis-nitration of m-fluorophenylacetic acid. This is followed by reduction and cyclization reactions to yield the desired 6-amino-5-fluoroindolin-2-one. This compound then serves as a precursor for further modifications to generate the target tetrahydrophthalimide-substituted indolin-2-one derivatives [].
Q2: What is the role of 6-amino-5-fluoroindolin-2-one in the synthesis of the final compounds?
A2: 6-Amino-5-fluoroindolin-2-one acts as a key intermediate in the synthesis of the target tetrahydrophthalimide-substituted indolin-2-one derivatives. It undergoes further elaboration, including the addition of a tetrahydrophthalimide substituent and subsequent C- and N-alkylations, to yield the desired final compounds with potential herbicidal activity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




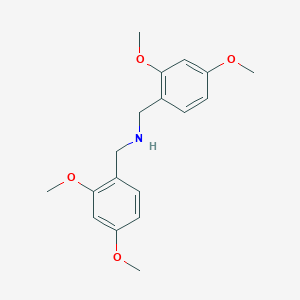

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
